N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
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Overview
Description
N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is an organic compound that belongs to the class of oxane carboxamides. This compound is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and an oxane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide typically involves the reaction of 4-(4-methoxyphenyl)oxane-4-carboxylic acid with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC HCl) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylamino group may facilitate interactions with nucleophilic sites, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. The oxane ring provides structural stability and rigidity to the molecule .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]lauramide: Similar in structure but with a lauramide group instead of the oxane ring.
N-[3-(dimethylamino)propyl]-2-({[4-({[4-(formylamino)-1-methyl-1h-pyrrol-2-yl]carbonyl}amino)-1-methyl-1h-pyrrol-2-yl]carbonyl}amino)-5-isopropyl-1,3-thiazole-4-carboxamide: Contains a thiazole ring and pyrrole groups, differing in its heterocyclic structure.
Uniqueness
N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is unique due to its combination of a dimethylamino group, a methoxyphenyl group, and an oxane ring. This unique structure imparts specific chemical properties and biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C18H28N2O3 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C18H28N2O3/c1-20(2)12-4-11-19-17(21)18(9-13-23-14-10-18)15-5-7-16(22-3)8-6-15/h5-8H,4,9-14H2,1-3H3,(H,19,21) |
InChI Key |
HLXLIGDUBRVVMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1(CCOCC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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